2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a type of phenylacetanoyl L-homoserine lactone (PHL), a class of compounds found to strongly modulate many LuxR-type receptors . It is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine atom attached to a benzamide group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group also attached to the benzamide . The exact structure can be better understood through a 3D molecular model .Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 298.13 . Its empirical formula is C12H12BrNO3 .Scientific Research Applications
Antibacterial Activity
One notable application of compounds similar to 2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is in the field of antibacterial activity. A study demonstrated the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showing significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Largani et al., 2017).
Synthesis and Properties
The synthesis and properties of related compounds have been extensively studied. For example, research on pyrrolo[2,1-a][1,4]oxazinetriones and their reaction with o-phenylenediamine to form quinoxaline derivatives was explored, highlighting the diverse synthetic pathways and chemical properties of these compounds (Tretyakov & Maslivets, 2020).
Applications in Organic Synthesis
In the realm of organic synthesis, such compounds have been used as intermediates or as core structures for further chemical modifications. Studies have shown efficient methods for synthesizing related structures, demonstrating their versatility in organic chemistry (El’chaninov & Aleksandrov, 2017).
Biological Activities
There is a significant interest in these compounds due to their diverse biological functions. Some derivatives are known for their analgesic, anti-inflammatory, anti-epileptic, and anticancer activities, making them valuable in medicinal chemistry (Moon et al., 2015).
Polymorphic and Salt Forms
Studies on polymorphs and salts of similar compounds have been conducted, which are crucial for understanding their stability, solubility, and pharmaceutical properties (Khakhlary & Baruah, 2014).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZIEUZNEZPUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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